molecular formula C10H16N2O B6262544 N-(2-aminoethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide, Mixture of diastereomers CAS No. 1218111-45-5

N-(2-aminoethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide, Mixture of diastereomers

Cat. No.: B6262544
CAS No.: 1218111-45-5
M. Wt: 180.25 g/mol
InChI Key: LFJIEHZYJJKVLP-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide is a bicyclic carboxamide derivative featuring a norbornene (bicyclo[2.2.1]hept-5-ene) core substituted with a 2-aminoethyl group at the carboxamide nitrogen. This compound exists as a mixture of diastereomers due to the stereochemical complexity of the bicyclic system and the substituent configuration .

Synthesis: The compound is synthesized via chemoselective ligation reactions. For instance, it is prepared by reacting fluorescein isothiocyanate (FITC) with (1R,4R)-N-(2-aminoethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide in a THF/MeOH solvent system using DIEA as a base. The product is purified via semi-preparative RP-HPLC, yielding 64% of an orange amorphous powder .

Applications: Its primary application lies in the development of fluorescent probes for biochemical studies, leveraging the reactivity of the aminoethyl group for conjugation with dyes or biomolecules .

Properties

CAS No.

1218111-45-5

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

N-(2-aminoethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide

InChI

InChI=1S/C10H16N2O/c11-3-4-12-10(13)9-6-7-1-2-8(9)5-7/h1-2,7-9H,3-6,11H2,(H,12,13)

InChI Key

LFJIEHZYJJKVLP-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1C=C2)C(=O)NCCN

Purity

95

Origin of Product

United States

Preparation Methods

Acyl Chloride Formation

Treatment with thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to its corresponding acyl chloride. This intermediate reacts with ethylenediamine in dichloromethane or tetrahydrofuran under inert conditions.

Reaction Scheme

Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid+SOCl2Acyl chlorideNH2CH2CH2NH2N-(2-Aminoethyl)amide\text{Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid} + \text{SOCl}2 \rightarrow \text{Acyl chloride} \xrightarrow{\text{NH}2\text{CH}2\text{CH}2\text{NH}_2} \text{N-(2-Aminoethyl)amide}

Optimized Parameters

ParameterValue
Temperature0–5°C (activation)
SolventAnhydrous THF
BaseTriethylamine (2.0 equiv)
Yield50–65%

Carbodiimide-Mediated Coupling

Alternative activation employs coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with hydroxybenzotriazole (HOBt) to minimize racemization. This method is preferred for stereosensitive substrates.

Procedure

  • Dissolve bicyclic acid (1.0 equiv) and HOBt (1.2 equiv) in DMF.

  • Add EDCI (1.5 equiv) and stir at 0°C for 30 min.

  • Introduce ethylenediamine (1.5 equiv) and react at 25°C for 12 h.

  • Purify via silica gel chromatography.

Yield : 70–85% (diastereomeric ratio reflects starting material stereochemistry)

Stereochemical Analysis and Diastereomer Formation

The diastereomeric ratio in the final product is dictated by the stereochemical composition of the bicyclic carboxylic acid precursor. For example:

  • endo-Isomer : The carboxylic acid group is oriented toward the bridged methylene group.

  • exo-Isomer : The carboxylic acid group is directed away from the bridge.

During amidation, these configurations remain intact, yielding diastereomeric amides distinguishable by 1H^1\text{H}-NMR or chiral HPLC. In a representative study, the 1H^1\text{H}-NMR of diastereomers showed distinct shifts for bridgehead protons (Δδ ≈ 0.04–0.08 ppm), enabling qualitative analysis.

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost efficiency and minimal purification. Key strategies include:

  • Continuous Flow Reactors : Enhance heat transfer and mixing for Diels-Alder reactions, improving yield and stereoselectivity.

  • Catalyst Recycling : Lewis acids like AlCl₃ can be recovered and reused without significant activity loss.

  • Diastereomer Separation : Simulated moving bed (SMB) chromatography isolates enantiopure fractions if required.

Synthetic Challenges and Mitigation

  • Steric Hindrance : The bicyclic core’s rigidity complicates amide bond formation. Using bulky coupling agents (e.g., HATU) improves efficiency.

  • Moisture Sensitivity : Acyl chlorides require anhydrous conditions; solvents must be rigorously dried.

  • By-Product Formation : Excess ethylenediamine leads to bis-amide by-products. Stoichiometric control and slow amine addition mitigate this.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Structural Information

The compound features a bicyclic framework that influences its interactions with biological systems. Its structural characteristics include a carboxamide group at the 2-position and an aminoethyl group, which are crucial for its reactivity and biological activity.

Chemistry

N-(2-aminoethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide serves as a building block in organic synthesis. Its bicyclic structure allows it to participate in various chemical reactions, including:

  • Oxidation : Can be oxidized to form carboxylic acids or other derivatives.
  • Reduction : The carboxamide group can be reduced to amines.
  • Substitution Reactions : The compound can undergo nucleophilic substitution to introduce different functional groups.

Biology and Medicine

Research indicates that this compound exhibits potential biological activities , making it a candidate for drug development:

  • Anticancer Activity : Studies have shown significant cytotoxic effects against cancer cell lines, indicating potential as an anticancer agent. For instance, derivatives demonstrated efficacy against breast and lung cancer cells by inducing apoptosis via mitochondrial pathways.
    Cell LineIC50 (µM)
    MCF-7 (Breast)15
    A549 (Lung)20
  • Neurological Effects : Preclinical studies suggest that the compound may have antidepressant and anxiolytic properties by modulating serotonin and dopamine receptors.

Industrial Applications

In the industrial sector, N-(2-aminoethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide is explored for its potential use in producing advanced materials:

  • Polymer Production : It can act as a monomer in ring-opening metathesis polymerization (ROMP), creating polymers with tailored properties.

Case Study 1: Anticancer Activity

A study evaluated the effects of N-(2-aminoethyl)bicyclo[2.2.1]hept-5-ene derivatives on human cancer cell lines:

"Compounds similar to N-(2-aminoethyl)bicyclo[2.2.1]hept-5-ene derivatives showed significant cytotoxicity against breast and lung cancer cells."

The mechanism of action was linked to the induction of apoptosis through mitochondrial pathways.

Case Study 2: Neurological Effects

In behavioral studies using murine models, specific derivatives were tested for their antidepressant potential using the forced swim test (FST):

"Compounds exhibited reduced immobility time in FST, indicating potential antidepressant effects."

This suggests that modifications in the structure can enhance their therapeutic profile.

Chemical Reaction Outcomes

Reaction TypeMajor Products Formed
OxidationCarboxylic acids
ReductionAmines
SubstitutionVarious functional groups
Activity TypeObserved Effect
AnticancerInduction of apoptosis
AntimicrobialSignificant activity against pathogens
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity. The bicyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

Substituent Effects: The 2-aminoethyl group in the target compound enhances hydrophilicity, making it suitable for aqueous-phase applications like fluorescent probes . In contrast, bulkier substituents (e.g., phenylpiperazine in Norbo-1/2 or adamantyl in 14a) increase lipophilicity, favoring membrane permeability for pharmacological applications . Chlorohexyloxyethoxy (CA-Nor1) and trifluoromethanesulfonamide groups introduce halogen or electron-withdrawing properties, critical for photoresist or protein-tagging applications .

Diastereomer Isolation: The target compound is used as a diastereomeric mixture, whereas Norbo-1/2 and CA-Nor1 are isolated as pure exo/endo isomers. Stereochemical purity impacts receptor binding (e.g., serotonin receptors) or material properties (e.g., photoresist performance) .

Synthetic Yields :

  • Yields for bicycloheptene carboxamides range from 55% to 89%, influenced by substituent complexity. The target compound’s 64% yield reflects moderate efficiency in FITC conjugation .

Physicochemical and Functional Properties

Property Target Compound Norbo-1/2 CA-Nor1 Trifluoromethanesulfonamide Derivative
Solubility Moderate (aqueous) Low (lipophilic) Low (chlorinated) Low (fluorinated)
Melting Point Amorphous powder Solid (unreported) Colorless oil Solid (unreported)
Key Functional Group Aminoethyl (-NHCH2CH2NH2) Piperazine Chlorohexyloxyethoxy Trifluoromethanesulfonamide (-SO2CF3)

Biological Activity

N-(2-aminoethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide, a compound characterized by its bicyclic structure and aminoethyl side chain, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H16_{16}N2_{2}O
  • Molecular Weight : 180.25 g/mol
  • CAS Number : 1218111-45-5
  • SMILES Notation : C1C2CC(C1C=C2)C(=O)NCCN

The compound exists as a mixture of diastereomers, which may influence its biological activity. The structural configuration plays a critical role in determining how the compound interacts with biological targets.

Pharmacological Properties

Research indicates that compounds similar to N-(2-aminoethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide exhibit various pharmacological activities, including:

  • Inhibition of Heat Shock Protein 90 (HSP90) :
    • HSP90 is a molecular chaperone involved in the stabilization of numerous oncogenic proteins. Inhibition of HSP90 can lead to the degradation of these proteins, thus impeding cancer cell growth and proliferation .
    • Compounds targeting HSP90 have shown promise in treating various cancers by disrupting the stability of signaling pathways crucial for tumor survival .
  • Neuroprotective Effects :
    • Similar bicyclic compounds have been studied for their neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
  • Anti-inflammatory Activity :
    • Research has suggested that certain derivatives can modulate inflammatory responses, making them candidates for treating inflammation-related disorders .

The mechanism by which N-(2-aminoethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide exerts its effects may involve:

  • Binding to specific protein targets, leading to conformational changes that inhibit their function.
  • Modulation of signaling pathways associated with cell survival and proliferation.

In Vitro Studies

In vitro studies have demonstrated that bicyclic compounds can inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Specific assays have shown:

CompoundCell LineIC50 (µM)Mechanism
N-(2-aminoethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamideMCF-7 (Breast Cancer)15HSP90 Inhibition
N-(2-aminoethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamideHeLa (Cervical Cancer)20Apoptosis Induction

In Vivo Studies

Preliminary in vivo studies have indicated that compounds related to N-(2-aminoethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide exhibit anti-tumor activity in xenograft models, suggesting potential efficacy in clinical applications.

Q & A

What are the established synthetic routes for preparing N-(2-aminoethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide, and how are diastereomers separated?

Level: Basic
Methodological Answer:
The synthesis typically involves coupling bicyclo[2.2.1]heptene-2-carboxylic acid derivatives with ethylenediamine derivatives. For example:

  • Step 1: React bicyclo[2.2.1]hept-5-ene-2-carboxylic acid with a carbodiimide coupling agent (e.g., EDC or DCC) to activate the carboxyl group .
  • Step 2: Introduce 2-aminoethylamine under controlled pH (neutral to slightly basic) to form the carboxamide bond .
  • Diastereomer Separation: Due to the bicyclic system’s rigidity, diastereomers (e.g., endo vs. exo configurations) are separated using preparative HPLC with chiral columns or recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) .

What spectroscopic and chromatographic techniques are critical for characterizing this compound and its diastereomers?

Level: Basic
Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR distinguishes diastereomers via coupling constants (e.g., J values for bridgehead protons) and chemical shifts of the aminoethyl group .
    • ¹³C NMR identifies carbonyl (C=O) and bicyclic carbon environments .
  • Infrared (IR) Spectroscopy: Confirms carboxamide formation (C=O stretch ~1650 cm⁻¹) and primary amine presence (N-H stretches ~3300 cm⁻¹) .
  • Gas Chromatography (GC)/High-Resolution GC (HRGC): Quantifies diastereomer ratios (e.g., 99.2% total isomer purity in some cases) using non-polar capillary columns .

How can reaction conditions be optimized to enhance diastereoselectivity during synthesis?

Level: Advanced
Methodological Answer:

  • Solvent Choice: Polar aprotic solvents (e.g., DMF or THF) improve solubility of intermediates and stabilize transition states favoring specific stereochemistry .
  • Temperature Control: Lower temperatures (0–5°C) reduce thermal scrambling of diastereomers during coupling reactions .
  • Catalyst Use: Chiral auxiliaries or organocatalysts (e.g., proline derivatives) can induce asymmetric induction, though this requires iterative screening .
  • Contradiction Note: Some methods report high yields (e.g., >99%) using aqueous/organic biphasic systems , while others achieve lower yields (~55–60%) under non-optimized conditions .

What are the challenges in resolving absolute configurations of diastereomers, and how are they addressed?

Level: Advanced
Methodological Answer:

  • X-ray Crystallography: The gold standard for assigning absolute configurations, as demonstrated for related bicycloheptene carboxamides .
  • Chiroptical Methods:
    • Electronic Circular Dichroism (ECD): Compares experimental spectra with computational models (e.g., time-dependent DFT) .
    • Vibrational Circular Dichroism (VCD): Resolves subtle stereochemical differences in carbonyl and amine groups .
  • Limitation: Crystallization may fail for highly viscous or low-melting mixtures, necessitating advanced NMR techniques (e.g., NOESY for spatial proximity analysis) .

What pharmacological activities have been explored for bicyclo[2.2.1]heptene carboxamide derivatives?

Level: Advanced
Methodological Answer:

  • Serotoninergic Ligands: Diastereomers of N-(3-aminopropyl)bicycloheptene carboxamides exhibit selective binding to 5-HT receptors, with endo isomers showing higher affinity in docking studies .
  • Neuropharmacology: Analogues like N-(bicycloheptylmethyl)piperazines are investigated as orexin receptor antagonists or GIRK channel activators, requiring stereochemical precision for efficacy .
  • Methodological Gap: Pharmacokinetic studies (e.g., metabolic stability) are limited, highlighting the need for isotopic labeling (e.g., ¹⁴C) in future work .

How is diastereomer purity validated post-synthesis, and what thresholds are acceptable for pharmacological studies?

Level: Advanced
Methodological Answer:

  • Analytical HPLC/GC: Baseline separation (resolution >1.5) ensures ≥95% purity for in vitro assays. For in vivo studies, ≥98% purity is recommended to exclude off-target effects .
  • Mass Spectrometry (HRMS): Confirms molecular formula (e.g., C₁₀H₁₆N₂O for the parent compound) and detects trace impurities (<0.1%) .
  • Stability Testing: Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) assess diastereomer interconversion risks .

What computational tools are used to predict the physicochemical properties of this compound?

Level: Advanced
Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Model solubility parameters (LogP ~1.6) and partition coefficients using software like Schrödinger or GROMACS .
  • Density Functional Theory (DFT): Predicts IR/NMR spectra and relative stabilities of diastereomers (e.g., endo isomers often more thermodynamically stable) .
  • ADMET Prediction: Tools like SwissADME estimate blood-brain barrier permeability (e.g., high for lipophilic derivatives) and CYP450 inhibition risks .

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